molecular formula C19H18N2O5S B2519462 3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1322000-09-8

3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2519462
CAS RN: 1322000-09-8
M. Wt: 386.42
InChI Key: WIMWSKIUUKJDFW-FMQUCBEESA-N
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Description

3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research on benzothiazole derivatives highlights their significance in medicinal chemistry, particularly due to their antimicrobial and anticancer properties. For instance, benzothiazoles have been demonstrated to be potent antimicrobial agents, with various synthesized derivatives showing significant activity against a range of microbial strains. Similarly, certain benzothiazole compounds have been identified for their in-vitro anticancer activity, showcasing their potential as therapeutic agents against various cancer cell lines (Abbas et al., 2014); (Waghmare et al., 2013).

Antioxidant and Anti-inflammatory Agents

Several studies have synthesized novel compounds derived from benzothiazoles and evaluated their antioxidant and anti-inflammatory activities. These compounds have shown significant potential in inhibiting cyclooxygenase enzymes, indicating their utility in developing new anti-inflammatory drugs with minimized side effects (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibition properties, especially for protecting carbon steel in acidic environments. These compounds exhibit a high degree of efficiency in inhibiting steel corrosion, suggesting their application in industrial processes and maintenance (Hu et al., 2016).

Synthesis and Characterization of Heterocycles

The synthesis of novel heterocyclic compounds based on benzothiazole frameworks has been a focus of chemical research due to their diverse biological activities. These efforts have led to the development of compounds with potent antimicrobial, antioxidant, and potentially anticancer activities, underscoring the versatility of benzothiazole derivatives in drug development (Darweesh et al., 2016).

Antimicrobial and Antioxidant Studies

New benzamide derivatives incorporating benzothiazole moieties have been synthesized and characterized for their antimicrobial and antioxidant activities. These studies provide a foundation for the development of new therapeutic agents, highlighting the potential of benzothiazole derivatives in addressing microbial resistance and oxidative stress-related disorders (Yakan et al., 2020).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to influence various cellular processes, including cell signaling, protein synthesis, and metabolic pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would largely depend on the compound’s primary targets and mode of action .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity .

properties

IUPAC Name

3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21-14-9-15-16(26-5-4-25-15)10-17(14)27-19(21)20-18(22)11-6-12(23-2)8-13(7-11)24-3/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMWSKIUUKJDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=CC(=C4)OC)OC)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

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